molecular formula C19H22N2O2 B5618063 4-benzyl-1-(4-nitrobenzyl)piperidine

4-benzyl-1-(4-nitrobenzyl)piperidine

Cat. No. B5618063
M. Wt: 310.4 g/mol
InChI Key: XMDDGLDGPJZGSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyl-1-(4-nitrobenzyl)piperidine and its derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. A notable approach is the synthesis of related piperidine derivatives through reactions involving cyclohexanone, piperidine, and 4-nitrobenzaldehyde, followed by a 'click reaction' with various organic azides to produce novel compounds with cytotoxic activity against human breast cancer cell lines (Mahdavi et al., 2016).

Molecular Structure Analysis

Molecular structure and spectroscopic analysis of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives have been extensively studied using techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) has been employed to determine optimized geometrical parameters, vibrational frequencies, and to perform HOMO-LUMO analysis, elucidating the electronic structure and reactivity of the molecule (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives towards nucleophilic substitution reactions has been reported, showcasing the synthetic versatility of these compounds for further functionalization and application in medicinal chemistry (Sparke et al., 2010).

Physical Properties Analysis

Investigations into the physical properties of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives, including their crystal structures and conformational analyses, contribute to our understanding of their stability, reactivity, and potential for drug design. The X-ray crystallography studies provide insights into the geometric configurations and intermolecular interactions influencing the properties of these compounds (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives, such as their reactivity with various nucleophiles and electrophiles, have been explored to synthesize a wide range of biologically active molecules. Studies focusing on the synthesis and reactivity of these compounds underline their importance in organic synthesis and potential applications in developing new therapeutic agents (Medrasi et al., 2013).

Mechanism of Action

The benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 . This makes it effective in the inhibition of cholinesterase receptors .

Safety and Hazards

4-Benzylpiperidine is a research chemical and should be handled with care. Thermal decomposition can lead to the release of irritating gases and vapors . In the event of fire and/or explosion, it is advised not to breathe fumes .

properties

IUPAC Name

4-benzyl-1-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-21(23)19-8-6-18(7-9-19)15-20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDDGLDGPJZGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(4-nitrobenzyl)piperidine

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